molecular formula C6H6BrNO3 B3388793 Ethyl 4-bromo-1,2-oxazole-3-carboxylate CAS No. 893638-55-6

Ethyl 4-bromo-1,2-oxazole-3-carboxylate

Cat. No.: B3388793
CAS No.: 893638-55-6
M. Wt: 220.02 g/mol
InChI Key: GLTWBIWDOCPSEH-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C6H6BrNO3. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Scientific Research Applications

Ethyl 4-bromo-1,2-oxazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials

Safety and Hazards

Ethyl 4-bromo-1,2-oxazole-3-carboxylate is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), H302 (Harmful if swallowed), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Oxazole derivatives, including Ethyl 4-bromo-1,2-oxazole-3-carboxylate, are of significant interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis of new oxazole derivatives and the exploration of their potential therapeutic applications .

Mechanism of Action

Target of Action

Ethyl 4-bromo-1,2-oxazole-3-carboxylate is a reactive compound that can interact with various targets. It is primarily used as a building block in the synthesis of various pharmaceutical and biologically active compounds . .

Mode of Action

It is known to react with other dipolarophiles such as bromonitrile to form an isoxazole . This suggests that the compound may interact with its targets through a cycloaddition reaction, leading to the formation of new compounds.

Result of Action

As a building block in the synthesis of various compounds, its effects are likely dependent on the specific compounds it helps to form .

Biochemical Analysis

Biochemical Properties

Ethyl 4-bromo-1,2-oxazole-3-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for enzymes involved in the synthesis of poly-oxazoles . The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of enzymes, leading to the production of new chemical entities.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity . This binding can lead to changes in the conformation of the enzyme, affecting its function. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a specific dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its metabolism . The compound can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of different metabolites. These metabolic pathways can influence the overall metabolic flux within the cell, affecting the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound within different cellular compartments. The transport and distribution of this compound are critical factors that determine its overall bioavailability and efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-1,2-oxazole-3-carboxylate can be synthesized through several methods. One common synthetic route involves the bromination of ethyl 1,2-oxazole-3-carboxylate. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 4-position of the oxazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-1,3-oxazole-4-carboxylate
  • Ethyl 4-chloro-1,2-oxazole-3-carboxylate
  • Ethyl 4-fluoro-1,2-oxazole-3-carboxylate

Uniqueness

Ethyl 4-bromo-1,2-oxazole-3-carboxylate is unique due to the presence of the bromine atom at the 4-position of the oxazole ring. This specific substitution pattern imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 4-bromo-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-2-10-6(9)5-4(7)3-11-8-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTWBIWDOCPSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893638-55-6
Record name ethyl 4-bromo-1,2-oxazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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